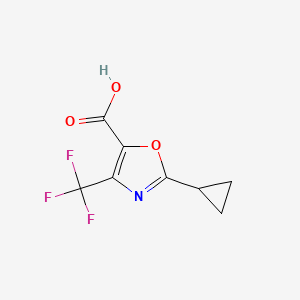

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAMJHNQSUWOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(O2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186867 | |

| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380170-68-2 | |

| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380170-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS No. 1380170-68-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The presence of a trifluoromethyl group is noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar oxazole structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .

- Cytotoxic Effects : The compound may exhibit cytotoxicity against various cancer cell lines. The trifluoromethyl group is believed to interact favorably with target proteins, enhancing binding affinity and biological efficacy .

- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation. This suggests that this compound may also have similar effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC50 values in the low micromolar range | |

| Apoptosis Induction | Increased caspase-3 activity | |

| Enzyme Inhibition | Moderate inhibition of COX and LOX |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported as low as 0.19 µM, indicating potent activity .

- Molecular Docking Studies : Computational studies have shown that the trifluoromethyl group enhances interactions with key amino acid residues in target proteins, suggesting a strong binding affinity that correlates with observed biological activities .

- Comparative Studies with Reference Compounds : In comparative analyses, some derivatives exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is being investigated for its pharmacological properties. Its oxazole ring structure is known to exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can act against bacterial and fungal infections.

- Anti-inflammatory Properties : Research indicates potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The results showed effective inhibition against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Agrochemicals

The compound's trifluoromethyl group enhances lipophilicity, making it suitable for agrochemical applications such as herbicides and fungicides. Its ability to penetrate plant tissues may improve efficacy in pest management.

Case Study: Herbicidal Activity

Research conducted on various trifluoromethylated compounds demonstrated that those with oxazole frameworks exhibited significant herbicidal activity against common agricultural weeds. The study highlighted the potential of this compound in developing new herbicides with lower environmental impact.

Material Science

In material science, this compound can serve as a building block for synthesizing polymers and other materials with desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A recent investigation focused on the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced thermal properties and mechanical strength compared to conventional polymers, suggesting potential applications in high-performance materials.

Data Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | pKa | Applications | Notable Features |

|---|---|---|---|---|---|

| 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | C₈H₆F₃NO₃ | -CF₃, cyclopropyl | 1.65 | Drug impurity standards, research | High lipophilicity, strong acidity |

| 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | C₈H₇F₂NO₃ | -CHF₂, cyclopropyl | ~2.2* | Research intermediates | Moderate acidity, reduced metabolic stability vs. -CF₃ |

| 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid | C₆H₇NO₃ | -CH₃ (positions 2,4) | ~3.0* | Organic synthesis building blocks | Lower lipophilicity, simpler synthesis |

| 5-Oxazolecarboxylic acid derivatives (e.g., EP 4374877A2) | Varies | Varied (e.g., furan, pyridazine) | N/A | Pharmaceutical candidates | Diverse bioactivity, patent-protected |

*Predicted values based on substituent electronic effects.

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂):

The -CF₃ group in the target compound enhances electron-withdrawing effects , lowering pKa (1.65) compared to the -CHF₂ analog (estimated pKa ~2.2) . This increases acidity and solubility in polar solvents. The -CF₃ group also improves metabolic stability and membrane permeability, making the compound more suitable for pharmaceutical applications than its -CHF₂ counterpart .- Cyclopropyl vs. In contrast, methyl groups (e.g., in 2,4-dimethyl-oxazole) reduce steric effects and electronic modulation, resulting in higher pKa (~3.0) and lower lipophilicity .

Preparation Methods

Step 1: Intermediate Synthesis

- Reactants :

- 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione

- Triethyl orthoformate

- Diacetyl oxide (solvent)

- Conditions :

- Outcome : Forms 1-(4-trifluoromethyl-2-methylthiophenyl)-3-cyclopropyl-2-ethoxymethylene propane-1,3-diketone (Compound II) with >95% purity.

Step 2: Cyclization with Hydroxylamine

- Reactants :

- Conditions :

- Outcome :

- High regioselectivity avoids isomerization.

- Minimal by-products due to controlled pH and solvent extraction.

- Scalable for industrial production.

Comparative Analysis of Methods

| Parameter | Condensation-Cyclization | Formamide Cyclization | Hydroxylamine Reflux |

|---|---|---|---|

| Yield | 85% | 65–80% | 50–70% |

| Regioselectivity | High (isomer <0.8%) | Moderate | Low |

| Scalability | Industrial | Limited | Lab-scale |

| By-products | Minimal | Acetic acid, salts | Nitriles, amines |

Critical Challenges

- Impurity Control : Non-selective nucleophilic addition during cyclization can generate isomers.

- Solvent Selection : Diacetyl oxide enhances intermediate stability but requires careful distillation.

- Cost Efficiency : Sodium bicarbonate as a pH regulator reduces corrosion compared to triethylamine.

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions using cyclopropyl-substituted precursors and trifluoromethylating agents. For example, oxazole ring formation often employs β-keto esters or α-halo ketones with ammonia or urea derivatives. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) or by using pre-functionalized building blocks like 4-(trifluoromethyl)oxazole intermediates . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products, as seen in analogous oxazole syntheses .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging their robustness in handling small-molecule crystallography. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. SHELX’s dual-space algorithms are particularly effective for resolving structural ambiguities in heterocyclic systems .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : , , and NMR to confirm cyclopropyl, trifluoromethyl, and oxazole moieties.

- LC-MS : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., using a Q-TOF instrument) to verify molecular formula .

- IR : To identify carboxylic acid C=O stretching (~1700 cm) and oxazole ring vibrations.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The cyclopropyl group introduces steric hindrance, potentially limiting nucleophilic substitution at the oxazole C5-carboxylic acid. In contrast, the electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings or amide bond formations. Computational studies (DFT) can model charge distribution, while experimental comparisons with analogs (e.g., 2-(4-fluorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid) reveal substituent-dependent reactivity trends .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Contradictions may arise from polymorphism or pH-dependent ionization of the carboxylic acid. Conduct pH-solubility profiling (e.g., shake-flask method) and characterize polymorphs via differential scanning calorimetry (DSC) or powder XRD. For instance, analogs like 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid exhibit pH-dependent solubility shifts due to deprotonation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

- Analog Synthesis : Replace cyclopropyl with other substituents (e.g., difluoromethyl, phenyl) to assess steric/electronic contributions .

- Biological Assays : Pair synthetic analogs with enzymatic inhibition or cellular uptake studies.

- Computational Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites).

Data Analysis and Experimental Design

Q. How should researchers handle discrepancies in spectroscopic data between theoretical and experimental results?

- NMR Assignments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in crowded regions like the cyclopropyl signals.

- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

Q. What experimental controls are essential for stability studies under varying pH/temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.